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  • Product: Isoxazole-4-carbohydrazide
  • CAS: 885273-78-9

Core Science & Biosynthesis

Foundational

isoxazole-4-carbohydrazide physical and chemical properties

Isoxazole-4-carbohydrazide: A Senior Scientist’s Guide to Physical Properties, Chemical Reactivity, and Synthetic Methodologies Executive Summary Isoxazoles represent a privileged scaffold in medicinal chemistry due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoxazole-4-carbohydrazide: A Senior Scientist’s Guide to Physical Properties, Chemical Reactivity, and Synthetic Methodologies

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry due to their unique balance of aromaticity and a labile nitrogen-oxygen bond. Specifically, isoxazole-4-carbohydrazide and its highly utilized derivative, 5-amino-3-methyl-isoxazole-4-carbohydrazide, serve as versatile building blocks for drug discovery and peptide synthesis[1]. This technical guide synthesizes the physical and chemical properties of these compounds, details field-proven protocols for their derivatization, and elucidates the mechanistic causality behind their selective reactivity.

Chemical Identity and Physical Properties

The base structure, isoxazole-4-carbohydrazide, acts as a bifunctional platform. When substituted (e.g., 5-amino-3-methyl-isoxazole-4-carbohydrazide), it presents two distinct amine groups: one directly on the isoxazole ring and one on the hydrazide moiety.

Causality Insight: Why do these two amines behave differently during synthesis? Detailed natural bond orbital (NBO) analyses reveal that the amino group directly attached to the isoxazole ring (position 5) exhibits strong electron delocalization into the ring, effectively acting as an imine[1]. This drastically reduces its nucleophilicity. Consequently, the primary amine of the carbohydrazide group remains the dominant nucleophilic center, allowing for highly selective derivatization without the need for complex protecting group strategies[2].

Table 1: Quantitative Physical and Chemical Properties of Key Derivatives

PropertyIsoxazole-4-carbohydrazide5-Amino-3-methyl-isoxazole-4-carbohydrazide
CAS Number 885273-78-9N/A (Common Intermediate)
Molecular Formula C₄H₅N₃O₂C₅H₈N₄O₂
Molecular Weight 127.1 g/mol 156.14 g/mol
Melting Point N/A~161–163 °C (Derivative dependent)[3]
Key IR Bands (cm⁻¹) 3400 (N-H), 1650 (C=O)3413–3478 (N-H), 1656–1658 (C=O)[3]
Reactivity Profile Hydrazide nucleophileBifunctional (Selective hydrazide nucleophile)[2]

Mechanistic Pathways and Derivatization Logic

The selective nucleophilicity of the carbohydrazide moiety allows for two primary synthetic pathways: Aza-Michael additions (yielding N-substituted hydrazides) and Schiff base condensations (yielding hydrazones).

Reactivity A 5-Amino-3-methyl- isoxazole-4-carbohydrazide B Maleimides (Aza-Michael Addition) A->B pH 7.8, NaHCO3, DMF C Aldehydes/Ketones (Schiff Base Formation) A->C Acid catalyst, EtOH D N-Substituted Hydrazide Derivatives B->D Selective NH2 reaction E Hydrazone Derivatives C->E Condensation

Figure 1: Divergent synthetic pathways exploiting the selective nucleophilicity of the hydrazide amine.

Experimental Workflows: Aza-Michael Addition Protocol

As an application scientist, I rely on self-validating protocols to ensure reproducibility. The following methodology details the synthesis of N-substituted hydrazide derivatives via an aza-Michael reaction with maleimides[2].

Causality in Protocol Design: The reaction pH is strictly controlled at 7.8 using a sodium bicarbonate buffer. If the pH drops below 7.0, the hydrazide amine protonates, killing its nucleophilicity. If the pH exceeds 8.5, the maleimide ring becomes highly susceptible to hydrolytic ring-opening. Using a slight molar excess of the isoxazole substrate ensures complete consumption of the maleimide, simplifying downstream purification[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 mmol of 5-amino-3-methyl-isoxazole-4-carbohydrazide in 5 mL of anhydrous N,N-Dimethylformamide (DMF)[4].

  • Buffer Integration: Prepare a NaHCO₃ buffer by dissolving 8.4 mg of NaHCO₃ in 10 mL of deionized water. Add 2 mL of this buffer to the DMF solution to lock the pH at ~7.8[4].

  • Conjugation: Dissolve 1.8 mmol of the target N-maleimide in 5 mL of DMF. Add this dropwise to the buffered isoxazole solution at room temperature.

  • Incubation & Monitoring: Stir the mixture for 24 hours at room temperature.

    • Self-Validation Step: Monitor the reaction via TLC. The reaction is complete when the maleimide spot disappears. In ¹H NMR, the disappearance of the maleimide olefinic protons (typically a singlet around 7.0 ppm) and the appearance of multiplet signals for the newly formed succinimide ring (2.5–4.0 ppm) confirm successful conjugation[5].

  • Isolation: Remove the DMF under a gentle stream of air or reduced pressure. Purify the crude product by recrystallization from methanol to yield the pure N-substituted derivative[4].

Biological and Pharmaceutical Applications

Isoxazole-4-carbohydrazide derivatives are not just synthetic curiosities; they are highly potent pharmacophores.

BioActivity Core Isoxazole-4-carbohydrazide Scaffold Antimicrobial Antimicrobial Activity (e.g., M. fortuitum) Core->Antimicrobial Halogenated aryl substitutions AntiInflammatory Anti-inflammatory (COX/LOX Inhibition) Core->AntiInflammatory Schiff base derivatives Anticancer Cytotoxicity (HePG2, HCT-116) Core->Anticancer Pyrimidine fusions

Figure 2: Pharmacological targeting logic for isoxazole-4-carbohydrazide derivatives.

  • Antimycobacterial Activity: Derivatives synthesized via Schiff base condensation with halogenated benzaldehydes (e.g., 4-chloro or 2,4-dichloro substituents) exhibit potent activity against non-tuberculous mycobacteria like Mycobacterium fortuitum[3]. The carbohydrazide linkage mimics the structure of isoniazid, a first-line antitubercular drug, allowing it to disrupt mycolic acid synthesis.

  • Cytotoxicity and Anticancer Profiles: When the isoxazole-4-carbohydrazide core is fused or reacted to form pyrimidine or pyran-2-one derivatives, the resulting compounds show superior in vitro antitumor activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines[6].

  • Peptide Synthesis: 5-amino-3-methyl-isoxazole-4-carboxylic acid (derived from the carbohydrazide) acts as a novel unnatural β-amino acid. It can be successfully incorporated into α/β-mixed peptides using Solid-Phase Peptide Synthesis (SPPS), offering a rigid structural turn that protects the resulting peptide from rapid proteolytic degradation[1].

Conclusion

Isoxazole-4-carbohydrazide and its derivatives offer a masterclass in functional group selectivity. By understanding the electronic delocalization that deactivates the ring amine, scientists can confidently utilize the hydrazide moiety for targeted aza-Michael additions and condensations. Whether developing novel antitubercular agents, exploring new anticancer pharmacophores, or synthesizing proteolytically stable peptidomimetics, this scaffold remains a cornerstone of modern heterocyclic chemistry.

References

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. clockss.org. 6

  • CAS 885273-78-9 C4H5N3O2 Isoxazole-4-carbohydrazide ≥95%. howeipharm.com.

  • INSIGHTS INTO MYCOBACTERIAL ACTIVITY AND CYTOTOXICITY OF SUBSTITUED ISOXAZOLE-4-CARBOHYDRAZIDE DERIVATIVES. bibliotekanauki.pl. 3

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. nih.gov. 2

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. mdpi.com. 1

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line (NMR Data). nih.gov. 5

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line (Methodology). mdpi.com. 4

Sources

Exploratory

Unveiling the Mechanism of Action of Isoxazole-4-Carbohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary: The Programmable Pharmacophore In modern medicinal chemistry, the isoxazole-4-carbohydrazide scaffold has transitioned from a niche synthetic intermediate to a highly programmable molecular interface....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Programmable Pharmacophore

In modern medicinal chemistry, the isoxazole-4-carbohydrazide scaffold has transitioned from a niche synthetic intermediate to a highly programmable molecular interface. As a Senior Application Scientist, I approach this moiety not merely as a static structure, but as a dynamic toolkit. The core isoxazole ring—characterized by its weak nitrogen-oxygen bond and aromatic planarity—provides a rigid backbone, while the carbohydrazide linker acts as a flexible, hydrogen-bonding antenna[1][2].

This unique physicochemical profile allows isoxazole-4-carbohydrazide derivatives to function as Multi-Target-Directed Ligands (MTDLs) in neurodegenerative diseases[2], pro-apoptotic agents in oncology, and even as highly efficient mixed-type corrosion inhibitors in industrial materials science[3][4]. This whitepaper dissects the causality behind their biological mechanisms of action and provides self-validating experimental frameworks for their evaluation.

Structural Causality: Why the Carbohydrazide Linker?

The biological efficacy of these derivatives is fundamentally driven by the carbohydrazide moiety (-CONHNH2) . In drug design, this functional group is critical for two reasons:

  • Schiff Base Formation & Derivatization: It provides a highly reactive site for condensation with aromatic aldehydes, forming Schiff base linkers. These linkers are essential for penetrating deep enzymatic gorges[2].

  • Bidentate Chelation & Hydrogen Bonding: The adjacent carbonyl oxygen and amine nitrogens act as potent hydrogen bond donors and acceptors. This allows the molecule to anchor itself to the amino acid residues of target proteins (e.g., Serine or Histidine in catalytic triads) or chelate metal ions, which is a key mechanism in both antioxidant activity and corrosion inhibition[3][5].

Primary Biological Mechanisms of Action

Neurodegeneration: Cholinesterase Inhibition (AChE/BChE)

The most extensively validated mechanism for indole- and methyl-substituted isoxazole-4-carbohydrazides is their role as competitive inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2][6].

The Mechanistic Pathway: Alzheimer's disease pathology is heavily driven by the rapid depletion of acetylcholine. Isoxazole-4-carbohydrazide derivatives act as dual-binding site inhibitors. The planar isoxazole and associated aromatic rings (e.g., indole) engage in π−π stacking with the aromatic residues (Trp286, Tyr72) of the Peripheral Anionic Site (PAS) at the entrance of the AChE gorge[7]. Simultaneously, the flexible carbohydrazide linker threads down the gorge, allowing the terminal substituents to interact with the Catalytic Active Site (CAS) (Ser203, His447, Glu334), effectively blocking substrate entry[2][7].

AChE_Inhibition Ligand Isoxazole-4-Carbohydrazide Derivative PAS Peripheral Anionic Site (PAS) (π-π Stacking) Ligand->PAS Aromatic Rings CAS Catalytic Active Site (CAS) (H-Bonding via Carbohydrazide) Ligand->CAS Linker Penetration AChE AChE Enzyme Complex PAS->AChE CAS->AChE Blockade Acetylcholine Hydrolysis Blockade AChE->Blockade Competitive Inhibition

Fig 1: Dual-site binding mechanism of isoxazole derivatives in the AChE enzymatic gorge.

Oncology & Antimicrobial Activity: Cytotoxicity Pathways

Beyond enzyme inhibition, nitro- and halogen-substituted isoxazole-4-carbohydrazides exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer)[8].

  • Pro-Apoptotic Mechanism: The electron-withdrawing groups (like -NO2) enhance the molecule's ability to induce intracellular oxidative stress. This disrupts the mitochondrial membrane potential, triggering the caspase-dependent apoptotic cascade.

  • Antimicrobial Action: Against strains like Mycobacterium fortuitum, the lipophilic nature of the substituted isoxazole ring allows penetration of the complex mycobacterial cell wall, where the carbohydrazide moiety disrupts essential metabolic pathways[9][10].

Experimental Workflows: Self-Validating Protocols

As application scientists, we must rely on self-validating systems—protocols where internal controls immediately flag assay failure. Below are the gold-standard methodologies for evaluating these derivatives.

Protocol 1: Modified Ellman’s Assay for AChE Kinetics

This colorimetric assay validates enzyme inhibition by measuring the production of the yellow 5-thio-2-nitrobenzoate anion (absorbing at 412 nm)[2][11].

Causality-Driven Steps:

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 8.0). Causality: AChE requires a slightly alkaline environment for optimal catalytic triad function[6][11].

  • Inhibitor Pre-incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of the isoxazole derivative (dissolved in DMSO, serial dilutions), and 20 µL AChE enzyme (0.5 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure[2][11].

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (substrate)[11].

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes. Calculate the IC50​ using non-linear regression. Self-Validation: A control well containing DMSO (no inhibitor) must show a linear increase in absorbance; deviation indicates enzyme degradation or buffer failure.

Protocol 2: In Vitro Cytotoxicity (Alamar Blue Assay)

Used for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains or IC50​ in cancer lines[9].

Causality-Driven Steps:

  • Cell Seeding: Seed cells (e.g., MCF-7 or bacterial suspension) in 96-well plates.

  • Compound Exposure: Add isoxazole-4-carbohydrazide derivatives (1 µM to 100 µM). Incubate for 24–48 hours.

  • Resazurin Reduction: Add Alamar Blue reagent. Causality: Metabolically active cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. The carbohydrazide-induced apoptosis halts this metabolic reduction[9].

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm).

Experimental_Workflow Synth 1. Synthesis Schiff Base Condensation Purify 2. Purification Crystallization & NMR Synth->Purify Yield >70% Assay 3. Biological Screening Ellman's Assay (AChE) Alamar Blue (Cytotoxicity) Purify->Assay >95% Purity Validation 4. Kinetic Analysis Lineweaver-Burk Plots IC50 Determination Assay->Validation Active Hits Opt 5. Lead Optimization SAR Refinement Validation->Opt Mechanism Confirmed

Fig 2: High-throughput screening and validation workflow for isoxazole derivatives.

Quantitative Data Presentation

To benchmark your internal development, the following table synthesizes established quantitative data for isoxazole-4-carbohydrazide derivatives across various biological targets[2][9][10].

Derivative Class / SubstitutionTarget / AssayEfficacy MetricMechanism / Notes
Indole-Isoxazole Carbohydrazide (e.g., Cpd 5d) AChE Inhibition IC50​=29.46±0.31μM Competitive inhibition; binds CAS and PAS[2].
Coumarin-Isoxazole Hybrid (e.g., Cpd C28a) AChE Inhibition IC50​=1.2μM Highly potent competitive inhibitor[6].
3-Methyl-4-nitroisoxazole-5-carbaldehyde MCF-7 / A549 CellsDose-dependent IC50​ Induces oxidative stress and apoptosis.
5-Amino-3-methyl-isoxazole-4-carbohydrazide E. coli / S. aureus MIC50​=0.71±0.18μM Disrupts bacterial cell wall integrity[10].
Di-chloro substituted Isoxazole backbone Mycobacterium fortuitumMild to Moderate MICLipophilic scaffold aids mycobacterial penetration[9].

Conclusion & Future Perspectives

The isoxazole-4-carbohydrazide scaffold is a masterclass in rational drug design. By leveraging the rigidity of the isoxazole ring for π−π interactions and the flexibility of the carbohydrazide moiety for hydrogen bonding and metal chelation, application scientists can tune these molecules for highly specific biological targets. Future development should focus on optimizing the lipophilicity (LogP) of these MTDLs to enhance blood-brain barrier (BBB) penetration for Alzheimer's therapeutics, while minimizing off-target cytotoxicity.

References

  • Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. MDPI. Available at: [Link]

  • Retracted Article: Effectiveness of some novel heterocyclic compounds as corrosion inhibitors for carbon steel in 1 M HCl using practical and theoretical methods. RSC Publishing. Available at:[Link]

  • Synthesis and Evaluation of Antioxidant Activity of Some New Heterocyclic Compounds Bearing the Benzo[B]Furan Moiety. European Scientific Journal. Available at: [Link]

  • INSIGHTS INTO MYCOBACTERIAL ACTIVITY AND CYTOTOXICITY OF SUBSTITUED ISOXAZOLE-4-CARBOHYDRAZIDE DERIVATIVES. Biblioteka Nauki. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC / NIH. Available at: [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. CLOCKSS. Available at: [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE. ResearchGate. Available at:[Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. PMC / NIH. Available at:[Link]

  • Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PMC / NIH. Available at: [Link]

  • The absorbance change of compound 11h alone and in the presence of... ResearchGate. Available at: [Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. RSC Publishing. Available at: [Link]

Sources

Foundational

The Isoxazole-4-Carbohydrazide Scaffold: A Versatile Hub in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The isoxazole ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The isoxazole ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2] Within this class, the isoxazole-4-carbohydrazide moiety has emerged as a particularly fruitful scaffold. Its synthetic tractability and the reactive nature of the carbohydrazide group provide a versatile platform for generating diverse molecular libraries. This guide delves into the synthesis, derivatization, and multifaceted therapeutic applications of isoxazole-4-carbohydrazide derivatives, highlighting their significant roles in anticancer, antimicrobial, and anti-inflammatory research. We provide detailed experimental protocols, analyze structure-activity relationships, and explore the mechanistic underpinnings of their biological activities, offering a comprehensive resource for professionals in drug discovery.

The Isoxazole-4-Carbohydrazide Core: Chemical & Strategic Significance

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a "pharmacophore" in many biologically active compounds.[2][3] Its structure is electron-rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[4][5] The carbohydrazide (-CONHNH₂) functional group, when attached at the 4-position, introduces a critical reactive handle. This group is a potent nucleophile and a versatile precursor for a vast array of chemical transformations, most notably the formation of hydrazones (Schiff bases) and subsequent cyclizations into new heterocyclic systems.[3][6] This synthetic accessibility allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.[6]

Synthetic Strategies and Derivatization

The power of the isoxazole-4-carbohydrazide scaffold lies in its straightforward synthesis and the ease with which it can be diversified. This two-stage approach—core synthesis followed by derivatization—is a highly efficient strategy in medicinal chemistry for generating novel compound libraries.

Core Synthesis: 5-Amino-3-methyl-isoxazole-4-carbohydrazide

A common and foundational starting material is 5-amino-3-methyl-isoxazole-4-carbohydrazide. Its synthesis is a well-established, multi-step process that is both scalable and reproducible.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carbohydrazide

  • Objective: To synthesize the core isoxazole-4-carbohydrazide building block.

  • Principle: This protocol follows a classical heterocyclic synthesis pathway involving condensation and cyclization reactions to form the isoxazole ring, followed by hydrazinolysis to generate the desired carbohydrazide.

  • Methodology:

    • Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate. Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid catalyst to form an intermediate oxime, which is then treated with a cyanide source to yield the cyano-oxo-butanoate ester.

    • Step 2: Cyclization to form Ethyl 5-amino-3-methylisoxazole-4-carboxylate. The product from Step 1 is reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the ketone, and a subsequent intramolecular cyclization with the nitrile group forms the 5-amino-isoxazole ring.

    • Step 3: Hydrazinolysis. The resulting ester is refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol). The hydrazine displaces the ethoxy group of the ester to form the final product, 5-amino-3-methyl-isoxazole-4-carbohydrazide, which typically precipitates from the solution upon cooling and can be purified by recrystallization.[3][7]

  • Validation: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Derivatization via Hydrazone Formation

The terminal primary amine of the carbohydrazide is highly nucleophilic and readily condenses with aldehydes and ketones to form stable N'-substituted hydrazone derivatives (Schiff bases).[3][5] This reaction is a cornerstone of combinatorial chemistry due to its high efficiency and the vast commercial availability of diverse carbonyl compounds.

General Protocol: Synthesis of N'-substituted Isoxazole-4-carbohydrazide Derivatives

  • Dissolve 5-amino-3-methyl-isoxazole-4-carbohydrazide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to facilitate the reaction.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration and purified by recrystallization.

This straightforward reaction allows for the introduction of a wide variety of aryl, heteroaryl, and aliphatic substituents, profoundly influencing the compound's biological activity.[6]

G cluster_0 Core Synthesis cluster_1 Derivatization start Ethyl Acetoacetate + NaNO2 / H+ intermediate1 Ethyl 2-cyano-3-oxobutanoate start->intermediate1 Nitrosation & Cyanation intermediate2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate intermediate1->intermediate2 + NH2OH·HCl (Cyclization) core_product 5-Amino-3-methyl- isoxazole-4-carbohydrazide intermediate2->core_product + N2H4·H2O (Hydrazinolysis) final_product N'-substituted Hydrazones (Schiff Bases) core_product->final_product Condensation (cat. H+) carbonyl Aldehydes / Ketones (R-CHO / R-CO-R') carbonyl->final_product caption Fig 1. Synthetic workflow for isoxazole-4-carbohydrazide derivatives.

Fig 1. Synthetic workflow for isoxazole-4-carbohydrazide derivatives.

Therapeutic Applications & Mechanistic Insights

Derivatives of isoxazole-4-carbohydrazide have demonstrated a remarkable breadth of biological activities, establishing them as privileged scaffolds in the search for new therapeutic agents.[4][8]

Anticancer Activity

The isoxazole core is a recurring motif in anticancer drug design.[9][10] Derivatives of isoxazole-4-carbohydrazide have shown significant potential, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[9][11]

  • Mechanism of Action: A primary mechanism involves the induction of apoptosis (programmed cell death).[12][13] Studies have shown that certain isoxazole derivatives can trigger both early and late apoptotic events in cancer cell lines.[12] This pro-apoptotic activity is often linked to the inhibition of key survival proteins, such as Heat Shock Protein 90 (HSP90), or the modulation of signaling pathways that control cell proliferation and survival.[12][13] Other reported anticancer mechanisms for isoxazole derivatives include the inhibition of tubulin polymerization, topoisomerase, and various protein kinases, highlighting the scaffold's ability to interact with a diverse range of oncogenic targets.[9][11]

  • VEGFR2 Inhibition: Some isoxazole-based hydrazones have demonstrated superior activity against hepatocellular carcinoma by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[14]

G cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes isoxazole Isoxazole-4- Carbohydrazide Derivative hsp90 HSP90 isoxazole->hsp90 Inhibition tubulin Tubulin isoxazole->tubulin Disruption kinases Protein Kinases (e.g., VEGFR2) isoxazole->kinases Inhibition other_targets Other Targets (Topoisomerase, etc.) isoxazole->other_targets apoptosis Induction of Apoptosis hsp90->apoptosis proliferation Inhibition of Cell Proliferation tubulin->proliferation angiogenesis Inhibition of Angiogenesis kinases->angiogenesis proliferation->apoptosis angiogenesis->proliferation caption Fig 2. Anticancer mechanisms of isoxazole derivatives.

Fig 2. Anticancer mechanisms of isoxazole derivatives.

Table 1: Representative Anticancer Activity of Isoxazole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Isoxazole-HydrazoneHepG2 (Liver)IC₅₀0.69 µM[14]
Isoxazole-UreateHepG2 (Liver)IC₅₀0.84 µM[14]
3,4-IsoxazolediamideK562 (Leukemia)IC₅₀18.01 nM[12]
Isoxazole ChalconeDU-145 (Prostate)IC₅₀0.96 µM[15]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents.[16] Isoxazole-4-carbohydrazide derivatives have emerged as promising candidates in this area.[6][17]

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, they are believed to target essential microbial enzymes or cellular processes that are critical for pathogen survival.[6] The incorporation of specific moieties, such as thiophene, onto the isoxazole scaffold has been shown to significantly enhance antimicrobial activity.[18]

  • Spectrum of Activity: These compounds have demonstrated activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][18][19] Some derivatives also exhibit antifungal properties.[4]

Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives

Compound ClassPathogenActivity MetricValueReference
Isoxazole-ThiopheneS. aureusMIC>1000x lower than others[20]
Chalcone-IsoxazoleVarious BacteriaMIC1-16 µg/mL[21]
Isoxazole-CarbohydrazideVarious BacteriaMICWeak to Mild Activity[16][19]
Anti-inflammatory and Immunomodulatory Roles

Chronic inflammation underlies many diseases, including arthritis and autoimmune disorders. Isoxazole derivatives have shown potent anti-inflammatory and immunomodulatory effects.[4][22][23]

  • Mechanism of Action: The anti-inflammatory properties often stem from the ability to modulate the production of pro-inflammatory mediators and cytokines.[6] This can involve the inhibition of transcription factors like NF-κB, which is a central regulator of inflammatory gene expression.[6] Some compounds also inhibit enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22]

  • Immunomodulation: Beyond simple anti-inflammatory action, certain derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide can modulate immune responses, either suppressing or stimulating them depending on the specific chemical structure and biological context.[3][22][23][24] For instance, one derivative was shown to inhibit the production of the pro-inflammatory cytokine TNF-α while also inducing apoptosis in Jurkat cells, suggesting a potential application in autoimmune diseases.[3][23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole-4-carbohydrazide scaffold has yielded crucial insights into the relationship between chemical structure and biological activity.[6]

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of N'-benzylidene derivatives are critical. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) can dramatically alter potency and selectivity against different biological targets.[19][21] For example, methyl substituents on the benzene ring were found to be most active in one antibacterial study.[19]

  • The Hydrazide Linker: The -CONHNH- linker is not merely a spacer. It acts as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the binding pocket of a target protein.

  • The Isoxazole Core: The isoxazole ring itself is a key pharmacophore. Modifications to the substituents at the 3- and 5-positions of the ring can influence the molecule's overall electronic properties and steric profile, thereby affecting target engagement.[22]

Fig 3. Key SAR points for isoxazole-4-carbohydrazide derivatives.

Future Perspectives and Conclusion

The isoxazole-4-carbohydrazide scaffold continues to be a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance in drug discovery.[2][4] Future research will likely focus on:

  • Multi-Targeted Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[4][25]

  • Bioisosteric Replacement: Using the isoxazole-4-carbohydrazide core as a bioisostere for other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of existing drug candidates.

  • Advanced Drug Delivery: Incorporating these molecules into novel drug delivery systems to enhance bioavailability and target specificity.

References

  • Vertex AI Search. (2024, January 19). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry.
  • Vertex AI Search. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Vertex AI Search. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • Vertex AI Search. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Vertex AI Search. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry.
  • PMC. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • PubMed. (2023, June 14). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
  • PMC. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
  • PMC. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • ResearchGate. (n.d.). (PDF) Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • PMC. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • PMC. (2024, September 10). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE.
  • PubMed. (2016, December 15). Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression in Caco-2 cultured cells.
  • Semantic Scholar. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Ingenta Connect. (2022, March 1). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides.
  • PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • PMC. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Vertex AI Search. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Vertex AI Search. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.
  • PMC. (n.d.). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide.
  • Semantic Scholar. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul.

Sources

Protocols & Analytical Methods

Method

Application Note: Isoxazole-4-Carbohydrazide as a Bidentate Ligand in Coordination Chemistry

Introduction & Core Rationale The integration of heterocyclic pharmacophores with transition metal coordination chemistry represents a frontier in rational drug design. Isoxazole-4-carbohydrazide (I4C) and its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The integration of heterocyclic pharmacophores with transition metal coordination chemistry represents a frontier in rational drug design. Isoxazole-4-carbohydrazide (I4C) and its derivatives have garnered significant attention due to their versatile biological activities, including immunosuppressive, anti-inflammatory, and neuroprotective effects [1][2].

From a coordination chemistry perspective, the carbohydrazide moiety (–CO–NH–NH₂) attached to the electron-rich isoxazole ring acts as a highly efficient bidentate ligand . It coordinates to transition metal centers (such as Zn²⁺, Cu²⁺, and Ni²⁺) primarily through the carbonyl oxygen and the terminal amino nitrogen. This O,N-donor system forms a thermodynamically stable five-membered metallacycle. Understanding the mechanistic causality behind this coordination—and how to precisely control it in the laboratory—is critical for synthesizing metal-based therapeutics with optimized bioavailability and target affinity [3].

Mechanistic Insights & Causality in Experimental Design

As a self-validating system, a successful coordination protocol requires strict control over reaction parameters. The choices made during synthesis directly dictate the geometry and stability of the resulting complex.

  • Bidentate Chelation vs. Monodentate Binding: The spatial arrangement of the carbohydrazide group strongly favors bidentate chelation. Monodentate binding is entropically unfavorable and sterically hindered by the adjacent isoxazole ring. The formation of a five-membered chelate ring minimizes ring strain and maximizes orbital overlap between the metal d -orbitals and the ligand's lone pairs.

  • Causality of Solvent Selection: Methanol or ethanol is strictly utilized as the reaction medium. These protic solvents provide optimal solubility for both the organic I4C ligand and the inorganic metal halide salts. Furthermore, they possess a lower coordinating power compared to water, preventing solvent molecules from outcompeting the carbohydrazide ligand for the primary coordination sphere.

  • The Role of pH and Tautomerism: The carbohydrazide group exhibits keto-enol tautomerism.

    • Neutral/Slightly Acidic pH (6.0–7.0): The ligand coordinates in its neutral keto form , typically yielding cationic or neutral complexes like [M(L)2​X2​] (where X is a halide).

    • Alkaline pH (>8.0): Promotes deprotonation to the enolic form , leading to the formation of neutral complexes of the type [M(L−H)2​] . Controlling the pH is therefore the master switch for determining the complex's overall charge and lipophilicity, which directly impacts cellular membrane permeability in biological assays [2].

Quantitative Data & Structural Summaries

The table below summarizes the structural and biological parameters of typical isoxazole-carbohydrazide metal complexes based on recent literature and empirical structural data [2][3].

Metal IonLigand:Metal RatioCoordination GeometryPrimary Donor AtomsBiological Target / ApplicationEfficacy Metric (Example)
Zn(II) 2:1OctahedralO (carbonyl), N (amine)Antimicrobial / Anti-BiofilmMIC: 12.5–25 µg/mL
Cu(II) 2:1Square Planar / Distorted OctahedralO (carbonyl), N (amine)Carbonic Anhydrase (CA) InhibitionIC₅₀: ~112 µM [3]
Ni(II) 2:1OctahedralO (carbonyl), N (amine)Acetylcholinesterase (AChE)IC₅₀: ~29.4 µM [2]
Co(II) 2:1OctahedralO (carbonyl), N (amine)Immunosuppression (PBMC Proliferation)Dose-dependent inhibition [1]

Experimental Protocols: Synthesis and Validation

The following protocol outlines the synthesis of a bis(isoxazole-4-carbohydrazide)zinc(II) chloride complex. This methodology is designed to be self-validating; the distinct color change and precipitation serve as immediate visual confirmation of coordination, followed by spectroscopic validation.

Phase 1: Preparation of the Ligand Solution
  • Weighing: Accurately weigh 2.0 mmol of the synthesized isoxazole-4-carbohydrazide derivative.

  • Dissolution: Dissolve the ligand in 20 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • Thermal Activation: Warm the solution to 45°C under continuous magnetic stirring until the solution is completely clear. Rationale: Mild heating disrupts intermolecular hydrogen bonding between ligand molecules, increasing the availability of donor sites.

Phase 2: Metal Complexation
  • Metal Salt Preparation: Dissolve 1.0 mmol of Zinc(II) chloride ( ZnCl2​ ) in 10 mL of anhydrous methanol.

  • Dropwise Addition: Attach a dropping funnel to the round-bottom flask. Add the ZnCl2​ solution dropwise to the ligand solution over 15 minutes. Rationale: Dropwise addition maintains an excess of ligand in the micro-environment, preventing the formation of polymeric metal-bridged species and ensuring the thermodynamic 2:1 (L:M) complex is favored.

  • Reflux: Reflux the mixture at 65°C for 3 to 4 hours. Monitor the reaction via TLC (eluent: DCM/MeOH 9:1) until the free ligand spot is consumed.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath at 4°C for 2 hours to induce precipitation of the microcrystalline complex.

Phase 3: Isolation and Characterization (Self-Validation)
  • Filtration: Isolate the precipitate via vacuum filtration using a sintered glass crucible. Wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted starting materials and residual moisture.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl2​ for 24 hours.

  • Spectroscopic Validation:

    • FTIR: Confirm coordination by observing the negative shift of the carbonyl stretching frequency ( νC=O​ ) from ~1670 cm⁻¹ (free ligand) to ~1620 cm⁻¹ (complex), and the shift of the amine stretch ( νNH2​ ) indicating N-coordination.

    • ¹H-NMR (in DMSO-d₆): Observe the downfield shift of the –NH₂ protons due to the deshielding effect of electron density donation to the metal center.

Workflow & Logical Relationships

The following diagram illustrates the logical flow from ligand synthesis through coordination chemistry to biological validation.

G Ligand Isoxazole-4-Carbohydrazide (O, N-Donor Ligand) pH_Control pH & Solvent Control (Methanol, pH 6-7) Ligand->pH_Control Metal Transition Metal Salt (e.g., ZnCl2, CuCl2) Metal->pH_Control Coordination Bidentate Chelation (Thermodynamic Control) pH_Control->Coordination Complex Stable 5-Membered Metallacycle Complex Coordination->Complex Validation Spectroscopic Validation (FTIR, NMR shifts) Complex->Validation BioAssay Biological Assays (AChE, CA, Immunosuppression) Validation->BioAssay

Caption: Workflow of isoxazole-4-carbohydrazide metal complexation, from synthesis to biological validation.

References

  • Mączyński, M., Borska, S., Mieszała, K., Kocięba, M., Zaczyńska, E., Kochanowska, I., & Zimecki, M. (2018). "Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative." Molecules, 23(7), 1545. URL: [Link]

  • Iraji, A., Nikfar, P., Montazer, M. N., Karimi, M., Edraki, N., Saeedi, M., & Mirfazli, S. S. (2024). "Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents." Scientific Reports, 14, 21115. URL: [Link]

  • Saleem, A., Farooq, U., Bukhari, S. M., Zaidi, A., Sarwar, R., Mahmud, S., Israr, M., & Khan, F. A. (2022). "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies." ACS Omega, 7(34), 30306–30318. URL: [Link]

Application

Application Note: Step-by-Step Preparation of Schiff Bases Using Isoxazole-4-carbohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Antibacterial, Antimycobacterial, and Anti-Alzheimer's Drug Discovery Introduction and Strategic Rationale The isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Antibacterial, Antimycobacterial, and Anti-Alzheimer's Drug Discovery

Introduction and Strategic Rationale

The isoxazole nucleus is a highly versatile pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. When functionalized into 5-amino-3-methylisoxazole-4-carbohydrazide and subsequently condensed with aromatic aldehydes, it forms robust Schiff bases (acylhydrazones). These derivatives serve as critical lead compounds in drug discovery. Recent studies have demonstrated their potent antimycobacterial activity against Mycobacterium fortuitum [1] and their efficacy as multi-target anti-Alzheimer's agents via acetylcholinesterase (AChE) inhibition [2].

This application note provides a comprehensive, field-proven protocol for the synthesis, isolation, and validation of isoxazole-4-carbohydrazide Schiff bases.

Mechanistic Insights: Causality in Experimental Design

To ensure high yields and product purity, the synthetic protocol is governed by specific thermodynamic and kinetic controls:

  • Nucleophilic Addition-Elimination: The primary amine of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to form the azomethine (imine) double bond (-N=CH-).

  • Solvent Selection (Ethanol): Absolute ethanol is utilized as the reaction medium. Its protic nature assists in the proton transfer steps required for water elimination. Furthermore, ethanol forms an azeotrope with the water byproduct, driving the equilibrium forward under reflux conditions.

  • Catalytic Activation: A catalytic amount of glacial acetic acid is often added to mildly protonate the carbonyl oxygen of the aldehyde. This increases its electrophilicity without over-protonating the nucleophilic hydrazide, optimizing the reaction kinetics.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. In-process controls (TLC) and post-reaction characterizations (Melting Point, NMR) ensure that each step acts as a quality gate before proceeding to biological screening.

Materials and Reagents
  • Precursor: 5-amino-3-methylisoxazole-4-carbohydrazide (1.0 eq)

  • Reactant: Substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, UV lamp (254 nm).

Step-by-Step Synthesis
  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of 5-amino-3-methylisoxazole-4-carbohydrazide in 15-20 mL of absolute ethanol. Stir at room temperature until a clear or slightly turbid suspension is achieved.

  • Addition: Slowly add 10 mmol of the selected aromatic aldehyde dissolved in 5 mL of ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Condensation: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous magnetic stirring.

  • In-Process Control (TLC Monitoring): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (Silica gel 60 F254; Eluent: Chloroform/Methanol 9:1). The reaction is typically complete within 0.5 to 5 hours, indicated by the disappearance of the starting hydrazide spot.

  • Isolation: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture dropwise into 50 mL of ice-cold distilled water under vigorous stirring. A precipitate will immediately form.

  • Filtration: Collect the crude Schiff base via vacuum filtration. Wash the filter cake thoroughly with cold water to remove unreacted water-soluble impurities and residual acetic acid.

Purification and Quality Control
  • Recrystallization: Recrystallize the crude product from an ethanol/methanol mixture to obtain the pure acylhydrazone. Dry under a vacuum at 40°C for 12 hours.

  • Validation (Melting Point): Record the melting point. A sharp melting point range (≤ 2°C variance) validates the purity of the crystallized product.

  • Validation (Spectroscopy): Confirm the structure via 1 H-NMR. The successful formation of the Schiff base is self-validated by the appearance of a distinct azomethine proton singlet (-N=CH-) typically resonating between δ 8.20 - 8.90 ppm , and an acidic N-H proton signal around δ 10.60 - 11.00 ppm [1].

Visualizations

Synthetic Workflow

SyntheticWorkflow A Isoxazole-4-carbohydrazide (1.0 eq) C Solvent: Ethanol Catalyst: Glacial AcOH A->C B Aromatic Aldehyde (1.0 eq) B->C D Reflux (80°C) 0.5 - 5 hours C->D E TLC Monitoring (Eluent: CHCl3/MeOH) D->E E->D Incomplete F Cooling & Precipitation (Ice-Cold Water) E->F Complete G Vacuum Filtration & Recrystallization F->G H Pure Schiff Base (Acylhydrazone) G->H

Fig 1: Step-by-step synthetic workflow for isoxazole-4-carbohydrazide Schiff bases.

Biological Targeting Pathway

MOA SB Isoxazole Schiff Base (Lead Compound) Target1 Mycobacterium Cell Wall SB->Target1 Target 1 Target2 Acetylcholinesterase (AChE) SB->Target2 Target 2 Mech1 Inhibition of Mycolic Acid Synthesis Target1->Mech1 Mech2 Binding to PAS (Peripheral Anionic Site) Target2->Mech2 Out1 Antimycobacterial Activity Mech1->Out1 Out2 Anti-Alzheimer's Efficacy Mech2->Out2

Fig 2: Dual pharmacological targeting pathways of isoxazole-based Schiff bases.

Data Presentation: Derivative Yields and Biological Activity

The table below summarizes the quantitative data for key isoxazole-4-carbohydrazide Schiff base derivatives synthesized using this protocol, demonstrating their viability as pharmacological leads [1, 2].

Compound IDAldehyde Substituent (R-group)Yield (%)Melting Point (°C)Key Biological ActivityEfficacy Metric
2d 4-Methylphenyl62%187 - 190AntimycobacterialMIC = 32 µg/mL
2e 4-Nitrophenyl72%220 - 222AntimycobacterialMIC = 16 µg/mL
2g 2,4-Dichlorophenyl55%209 - 211AntimycobacterialMIC = 16 µg/mL
5d Indole-isoxazole hybrid81%124 - 125Anti-Alzheimer's (AChE)IC 50​ = 29.46 µM

Note: Compounds 2e and 2g exhibit low cytotoxicity against human lung (A549) and fibroblast (L929) cell lines, making them excellent candidates for further in vivo studies [1].

References

  • Mączyński, M., Regiec, A., Płoszaj, P., & Piwowar, A. "Insights into mycobacterial activity and cytotoxicity of substitued isoxazole-4-carbohydrazide derivatives." Acta Poloniae Pharmaceutica, 75(3), 637-647 (2018).[Link]

  • Iraji, A., Nikfar, P., Montazer, M. N., et al. "Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents." Scientific Reports, 14(1), 21115 (2024).[Link]

Method

Application Note: In Vitro Screening Methodologies for Isoxazole-4-Carbohydrazide Derivatives

Executive Summary & Pharmacophore Rationale Isoxazole-4-carbohydrazide derivatives represent a highly versatile class of heterocyclic compounds in modern medicinal chemistry. The isoxazole ring acts as a robust bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Isoxazole-4-carbohydrazide derivatives represent a highly versatile class of heterocyclic compounds in modern medicinal chemistry. The isoxazole ring acts as a robust bioisostere, providing critical hydrogen bond acceptors, while the carbohydrazide moiety (–CONHNH–) facilitates metal chelation and Schiff base formation. These structural features enable the compounds to interact with diverse biological targets, yielding potent antimicrobial, antimycobacterial, and anticancer activities 1[1].

This application note provides a comprehensive, self-validating in vitro screening pipeline designed specifically for evaluating the efficacy and safety of newly synthesized isoxazole-4-carbohydrazide derivatives. By integrating high-throughput antimicrobial screening with mammalian cytotoxicity and biofilm eradication assays, researchers can accurately determine the therapeutic index of novel drug candidates2[2].

Workflow Start Isoxazole-4-Carbohydrazide Library Synthesis MABA MABA Antimicrobial Screen (MIC Determination) Start->MABA Biofilm Biofilm Eradication Assay (Crystal Violet Staining) MABA->Biofilm MIC ≤ 16 µg/mL Cyto Mammalian Cytotoxicity (L929/A549 Cell Lines) MABA->Cyto Selectivity Profiling Hit Hit Compound Selection (High Therapeutic Index) Biofilm->Hit Cyto->Hit

Figure 1: High-throughput in vitro screening workflow for isoxazole derivatives.

Core Protocol 1: Antimycobacterial & Antibacterial Screening (MABA)

Causality & Rationale: Traditional optical density (OD600) measurements are often confounded by the clumping nature of mycobacterial growth (e.g., Mycobacterium fortuitum). The Microplate Alamar Blue Assay (MABA) circumvents this by utilizing resazurin, a redox indicator. Viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a highly sensitive, strictly metabolism-dependent readout for Minimum Inhibitory Concentration (MIC)[1].

Step-by-Step Methodology
  • Compound Preparation: Dissolve isoxazole-4-carbohydrazide derivatives in 100% molecular-grade DMSO to create 10 mg/mL stock solutions. Critical Control: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, ensuring the observed MIC is strictly compound-driven.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth (for mycobacteria) or Mueller-Hinton broth (for standard Gram-positive/negative strains) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension to a MacFarland standard of 0.5, then dilute 1:20 in the appropriate broth. Add 100 µL of this inoculum to each well (final well volume = 200 µL; final bacterial concentration ≈ 5×105 CFU/mL).

  • Incubation: Incubate the plates at 37°C. (24 hours for rapid-growing strains; up to 72 hours for M. fortuitum).

  • Indicator Addition: Add 20 µL of Alamar Blue (resazurin, 0.01% w/v in water) to each well. Incubate for an additional 4–24 hours depending on the strain's metabolic rate.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (indicating ≥90% inhibition of metabolic activity).

MABA_Mechanism Resazurin Resazurin (Blue) Non-Fluorescent Viable Viable Bacteria (Active Reductases) Resazurin->Viable Dead Inhibited Bacteria (Isoxazole Efficacy) Resazurin->Dead Resorufin Resorufin (Pink) Highly Fluorescent Viable->Resorufin NADH/FADH2 NoChange Remains Blue No Fluorescence Dead->NoChange No Reduction

Figure 2: Resazurin reduction pathway utilized in the MABA screening protocol.

Core Protocol 2: Mammalian Cytotoxicity & Cytocompatibility

Causality & Rationale: An effective antimicrobial agent must exhibit selective toxicity. Evaluating the compounds against normal mammalian fibroblast cell lines (e.g., L929) and cancer cell lines (e.g., A549, HepG-2) determines the therapeutic index. Isoxazole derivatives generally show excellent cytocompatibility with normal fibroblasts, making them viable clinical candidates[1],[2].

Step-by-Step Methodology
  • Cell Seeding: Seed L929 (normal fibroblasts) or A549 (lung carcinoma) cells in 96-well tissue culture plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the isoxazole derivatives (1 to 200 µg/mL). Include a vehicle control (0.1% DMSO) and a positive death control (e.g., 10% Triton X-100).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will metabolize the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media, add 100 µL of DMSO to each well to dissolve the formazan, and measure the absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Core Protocol 3: Pathogenic Biofilm Eradication Assay

Causality & Rationale: Biofilm-associated infections exhibit extreme resistance to conventional antibiotics. Testing the ability of isoxazole derivatives to penetrate and eradicate pre-formed biofilms is a critical validation step for modern antimicrobial screening[2].

Step-by-Step Methodology
  • Biofilm Formation: Inoculate 200 µL of bacterial suspension ( 1×106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well polystyrene plate. Incubate statically for 48 hours at 37°C to allow biofilm maturation.

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with sterile PBS to remove non-adherent cells.

  • Compound Treatment: Add 200 µL of the isoxazole derivative (at , , and MIC concentrations) diluted in fresh broth. Incubate for an additional 24 hours.

  • Crystal Violet Staining: Aspirate the media, wash twice with PBS, and fix the biofilm with 200 µL of 99% methanol for 15 minutes. Remove methanol, air-dry, and stain with 200 µL of 0.1% (w/v) Crystal Violet solution for 20 minutes.

  • Quantification: Wash the wells thoroughly with distilled water to remove excess stain. Solubilize the bound Crystal Violet using 200 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm to quantify remaining biofilm biomass compared to the untreated control.

Quantitative Benchmarks & Data Presentation

The structural modifications of the isoxazole-4-carbohydrazide backbone significantly alter biological outcomes. Activating groups (e.g., -OCH₃) or specific deactivating groups (e.g., -NO₂, -Cl) on the aromatic ring dictate the lipophilicity and target binding affinity[1],[3].

Table 1: Representative Biological Activity of Substituted Isoxazole-4-Carbohydrazide Derivatives

Compound Substituent / DerivativeTarget Strain / Cell LineAssay TypeOutcome (MIC / IC₅₀)Efficacy Profile
4-nitro substituted (Schiff base)Mycobacterium fortuitumMABAMIC: 16 µg/mLPotent Antimycobacterial
2,4-dichloro substituted Mycobacterium fortuitumMABAMIC: 16 µg/mLPotent Antimycobacterial
5-amino-3-methyl-isoxazole Fibroblast (L929)MTT ViabilityIC₅₀ > 200 µg/mLHigh Cytocompatibility
Fused pyrimidine-isoxazole HepG-2 / MCF-7MTT ViabilityIC₅₀ < 10 µg/mLHigh Cytotoxicity (Anticancer)
Methoxy (-OCH₃) substituted Staphylococcus aureusAgar Diffusion12–16 mm clear zoneModerate Antibacterial

Note: Data aggregated from structural-activity relationship (SAR) studies demonstrating the versatility of the isoxazole scaffold.

References

  • Insights into mycobacterial activity and cytotoxicity of substitued isoxazole-4-carbohydrazide derivatives Biblioteka Nauki URL
  • Evaluation of Antibacterial Activity 5-Amino-3-Methylisoxazole-4-Carbohydrazide and 5-Aminoisoxazole[5,4-d]Pyrimidin-4-One Derivatives ResearchGate URL
  • National Center for Biotechnology Information (PMC)
  • Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-One Derivatives CLOCKSS Archive URL
  • ChemInform Abstract: Synthesis and Pharmacological Screening of Derivatives of Isoxazolo[4,5-d]pyrimidine ResearchGate URL

Sources

Application

Catalytic Applications of Isoxazole-4-Carbohydrazide Metal Complexes: A Technical Guide for Researchers

This document provides a detailed exploration of the synthesis and catalytic applications of metal complexes derived from isoxazole-4-carbohydrazide and its Schiff base derivatives. Tailored for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of the synthesis and catalytic applications of metal complexes derived from isoxazole-4-carbohydrazide and its Schiff base derivatives. Tailored for researchers, scientists, and professionals in drug development, this guide offers not only step-by-step protocols but also delves into the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of this promising class of catalysts.

Introduction: The Versatility of Isoxazole-Based Ligands

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently found in a variety of commercial drugs.[1] Beyond their biological significance, isoxazole derivatives, particularly those functionalized with coordinating groups like carbohydrazides, offer a rich landscape for the development of novel transition metal catalysts. The inherent electronic properties of the isoxazole ring, combined with the versatile coordination chemistry of the carbohydrazide functional group and its Schiff base derivatives, allow for the fine-tuning of the steric and electronic environment around a metal center. This control is paramount in designing efficient and selective catalysts for a range of organic transformations.

This guide will focus on the practical application of metal complexes of isoxazole-4-carbohydrazide, detailing their synthesis and deployment in key catalytic reactions, including oxidation of alcohols, reduction of nitroarenes, and palladium-catalyzed carbon-carbon bond formation.

I. Synthesis of Ligands and Metal Complexes

The foundation of utilizing these catalysts lies in the robust synthesis of the isoxazole-4-carbohydrazide ligand and its subsequent derivatization into Schiff bases, which then serve as chelating agents for various transition metals.

Synthesis of Isoxazole-4-Carbohydrazide

The parent ligand can be synthesized from commercially available starting materials. A common route involves the reaction of an appropriate isoxazole ester with hydrazine hydrate.

Synthesis of Isoxazole-4-Carbohydrazide Schiff Base Ligands

The carbohydrazide can be readily converted into a variety of Schiff base ligands through condensation with different aldehydes or ketones. This modularity allows for systematic modification of the ligand's properties.[2]

General Protocol for Metal Complexation

The synthesized Schiff base ligands can be complexed with a variety of transition metal salts (e.g., Cu(II), Co(II), Ni(II), Pd(II)) to form stable, catalytically active complexes.[3]

II. Catalytic Application: Oxidation of Alcohols

Metal complexes of hydrazones and Schiff bases are known to be effective catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.[4][5] Copper(II) complexes, in particular, have shown significant promise in this area.[6]

Rationale for Catalyst Design

The catalytic activity of these copper complexes is attributed to the ability of the metal center to cycle between different oxidation states (Cu(II)/Cu(I) or Cu(II)/Cu(III)). The Schiff base ligand acts as a stabilizing scaffold, modulating the redox potential of the copper center and providing a coordination site for the alcohol substrate and the oxidant. The choice of substituents on the Schiff base can influence the catalyst's solubility, stability, and electronic properties, thereby affecting its catalytic efficiency.

Protocol: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol details a general procedure for the oxidation of benzyl alcohol using a synthesized Isoxazole-4-Carbohydrazide Schiff Base-Cu(II) complex.

Materials:

  • Benzyl alcohol

  • Isoxazole-4-Carbohydrazide Schiff Base-Cu(II) complex (Catalyst)

  • Hydrogen peroxide (30% solution) as the oxidant

  • Acetonitrile (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzyl alcohol (1 mmol) in 10 mL of acetonitrile.

  • Add the Isoxazole-4-Carbohydrazide Schiff Base-Cu(II) complex (0.01 mmol, 1 mol%).

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add hydrogen peroxide (3 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the benzaldehyde by column chromatography on silica gel.

Data Presentation:

CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Isox-SB-Cu(II)Benzyl alcoholH₂O₂Acetonitrile604>95>99 (to Benzaldehyde)

Note: This data is representative and based on typical results for similar copper Schiff base catalysts.

Proposed Catalytic Cycle

The oxidation likely proceeds through a copper-mediated pathway involving the formation of a high-valent copper-oxo or hydroperoxo species.

Catalytic_Oxidation Cu(II)-L Cu(II)-L Substrate_Complex [L-Cu(II)(RCH₂OH)] Cu(II)-L->Substrate_Complex + RCH₂OH - H₂O Cu(I)-L Cu(I)-L Cu(III)-OOH [L-Cu(III)-OOH] Cu(I)-L->Cu(III)-OOH + H₂O₂ Cu(III)-OOH->Cu(II)-L + RCH₂OH - RCHO - 2H₂O Substrate_Complex->Cu(I)-L + H₂O₂ - RCHO - 2H₂O Catalytic_Reduction cluster_0 Catalytic Cycle Catalyst [M-L] Adsorption Adsorption of BH₄⁻ and ArNO₂ Catalyst->Adsorption Reduction Hydride Transfer & Product Formation Adsorption->Reduction Desorption Desorption of ArNH₂ Reduction->Desorption Desorption->Catalyst ArNH2 4-Aminophenol Desorption->ArNH2 ArNO2 4-Nitrophenol ArNO2->Adsorption NaBH4 NaBH₄ NaBH4->Adsorption

Caption: Workflow for catalytic reduction of 4-nitrophenol.

IV. Catalytic Application: Palladium-Catalyzed C-C Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. [7]Hydrazone-based ligands have emerged as effective, air-stable, and phosphine-free alternatives for these transformations. [8][9]Palladium complexes of isoxazole-4-carbohydrazide Schiff bases are therefore promising candidates for reactions like the Suzuki-Miyaura coupling.

The Role of the Hydrazone Ligand

In palladium catalysis, the ligand plays a crucial role in stabilizing the active Pd(0) species, facilitating oxidative addition of the aryl halide, and promoting transmetalation and reductive elimination. The N,O- or N,N-donor atoms of the hydrazone ligand can effectively coordinate to the palladium center, creating a catalytically active complex.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a pre-synthesized Isoxazole-4-Carbohydrazide Schiff Base-Pd(II) complex.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Isoxazole-4-Carbohydrazide Schiff Base-Pd(II) complex (Catalyst)

  • Potassium carbonate (K₂CO₃) as the base

  • DMF/Water (9:1) as the solvent

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the Isoxazole-4-Carbohydrazide Schiff Base-Pd(II) complex (0.01 mmol, 1 mol%), aryl bromide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add 5 mL of the DMF/Water (9:1) solvent mixture via syringe.

  • Stir the reaction mixture at 100°C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation:

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
Isox-SB-Pd(II)4-BromoanisolePhenylboronic acidK₂CO₃DMF/H₂O100High

Note: This data is representative and based on typical results for similar palladium hydrazone catalysts. [8]

Generalized Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L₂) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)Diaryl RedElim Reductive Elimination Pd(II)Diaryl->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

V. Conclusion and Future Outlook

Isoxazole-4-carbohydrazide metal complexes represent a versatile and largely untapped class of catalysts. The synthetic accessibility of the ligands and the ability to tune their properties through Schiff base formation opens up a wide array of possibilities for catalytic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore their potential in oxidation, reduction, and cross-coupling reactions. Future work in this area could focus on the development of chiral versions of these catalysts for asymmetric synthesis, their immobilization on solid supports for enhanced recyclability, and a deeper mechanistic investigation to further optimize their catalytic performance.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole-4-Carbohydrazide Synthesis Optimization

Welcome to the Advanced Troubleshooting Guide for isoxazole-4-carbohydrazide synthesis. As a critical scaffold in drug development (often utilized in AMPA receptor analogues and antimicrobial agents), the isoxazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for isoxazole-4-carbohydrazide synthesis. As a critical scaffold in drug development (often utilized in AMPA receptor analogues and antimicrobial agents), the isoxazole ring presents unique synthetic challenges. This guide is designed for researchers and application scientists to diagnose low yields, eliminate side reactions, and optimize hydrazinolysis workflows.

The Mechanistic Pitfall: Acyl Substitution vs. Ring Cleavage

The primary cause of low yield during the conversion of an isoxazole-4-carboxylate to its corresponding carbohydrazide is the dual reactivity of hydrazine. Hydrazine hydrate is a potent α -effect nucleophile and a strong base. While the desired pathway is a straightforward acyl substitution at the ester carbonyl, hydrazine can alternatively attack the C5 position of the isoxazole ring.

As elucidated by [1], this C5 attack triggers a base-induced ring cleavage, forming a transient ketonitrile intermediate. This intermediate rapidly undergoes cyclization with the hydrazine moiety to form a 5-aminopyrazole derivative [3], completely destroying the isoxazole core.

Reaction_Pathway Ester Isoxazole-4-carboxylate Hydrazide Isoxazole-4-carbohydrazide (Target Product) Ester->Hydrazide Acyl Substitution (Mild Temp) Pyrazole 5-Aminopyrazole Derivative (Ring-Cleavage Byproduct) Ester->Pyrazole C5 Attack & Cyclization (High Heat / Excess Base) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazine->Pyrazole

Caption: Reaction pathways for isoxazole-4-carboxylate with hydrazine: Target vs. Byproduct.

Quantitative Impact of Reaction Conditions

To maximize the yield of the target hydrazide, the activation energy for acyl substitution must be reached without crossing the threshold for C5 ring cleavage. The table below summarizes the causality between reaction parameters and product distribution.

Reaction StrategySolventTemp (°C)Hydrazine (Eq.)Target Hydrazide Yield5-Aminopyrazole ByproductIdeal Substrate Scope
Harsh Direct Ethanol78 (Reflux)5.0< 20%> 70%Not recommended
Mild Direct Ethanol402.075 - 85%< 5%Unhindered alkyl esters
Acid-Buffered Acetic Acid901.570 - 80%< 2%Base-sensitive isoxazoles
Activation DCM / THF0 to 252.085 - 95%0%Sterically hindered esters

Troubleshooting & FAQs

Q: How do I analytically distinguish between the target isoxazole hydrazide and the pyrazole byproduct? A: Use LC-MS to monitor the mass shifts. This is a self-validating diagnostic tool.

  • Target Hydrazide: The displacement of the alkoxide group by hydrazine results in a predictable mass shift. For an ethyl ester, the expected shift is -14 Da (Loss of OEt [-45 Da] + Addition of NHNH2​ [+31 Da]).

  • Pyrazole Byproduct: During ring cleavage and cyclization, the ester group remains intact on the new pyrazole ring. The mass shift will be +14 Da (Addition of N2​H4​ [+32 Da] - Loss of H2​O [-18 Da]). If you observe a +14 Da shift, your reaction temperature is too high, or your local hydrazine concentration is too concentrated.

Q: My ester is completely unreactive at 40 °C, but refluxing in ethanol destroys the ring. What is the solution? A: Transition to the Acid-Buffered Route . As demonstrated by [2], performing the hydrazinolysis in glacial acetic acid (AcOH) suppresses the ring-opening side reaction. The acidic environment partially protonates the hydrazine, buffering its basicity and preventing the deprotonation/nucleophilic attack at the isoxazole C5 position, while still allowing the acyl substitution to proceed under necessary heating (up to 90 °C).

Q: What if my isoxazole-4-carboxylate has bulky substituents (e.g., tert-butyl or ortho-substituted aryls) at C3 and C5? A: Steric hindrance will shut down direct ester aminolysis. You must bypass the ester entirely using the Activation Route . Hydrolyze the ester to the carboxylic acid using LiOH, convert it to an acid chloride using thionyl chloride ( SOCl2​ ), and trap it with hydrazine at 0 °C.

Troubleshooting_Workflow Start Ester Reactivity Assessment Cond1 Standard Route (EtOH, 40°C) Start->Cond1 Unhindered Ester Cond2 Acid-Buffered Route (AcOH, 90°C) Start->Cond2 Base-Sensitive Ring Cond3 Activation Route (Acid Chloride -> N2H4) Start->Cond3 Sterically Hindered Eval LC-MS / TLC Monitoring Cond1->Eval Cond2->Eval Cond3->Eval Success Target Hydrazide Isolated Eval->Success Confirmed Mass Shift

Caption: Decision matrix for selecting the optimal isoxazole-4-carbohydrazide synthesis route.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. Do not proceed to workup until the specified analytical checkpoints are met.

Protocol A: Mild Direct Hydrazinolysis (For Unhindered Esters)
  • Setup: Dissolve the isoxazole-4-carboxylate (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask.

  • Addition: Add hydrazine hydrate (64% hydrazine, 2.0 eq) dropwise over 10 minutes at room temperature to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to exactly 40 °C using a thermostated oil bath. Stir for 12-16 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Ensure the disappearance of the [M+H]+ ester peak and the appearance of the [M−14]+ hydrazide peak. If the +14 Da pyrazole peak is >5%, immediately cool the reaction.

  • Workup: Concentrate the mixture in vacuo (bath temp < 35 °C). Triturate the resulting crude solid with cold diethyl ether to remove unreacted hydrazine and trace organic impurities. Filter to isolate the pure hydrazide.

Protocol B: Acid-Buffered Hydrazinolysis (For Base-Sensitive/Unreactive Esters)

Adapted from the methodology of Brehm et al. [2]

  • Setup: Dissolve the isoxazole-4-carboxylate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Add hydrazine hydrate (1.5 eq) dropwise. The mixture will slightly exotherm as the acetate salt forms.

  • Reaction: Heat the mixture to 90 °C for 15 to 30 minutes.

  • Validation Checkpoint: Check TLC (Hexane:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be completely replaced by a baseline spot ( Rf​≈0.0−0.1 ) that stains strongly with ninhydrin.

  • Workup: Cool to room temperature. Pour the mixture into ice water. The isoxazole-4-carbohydrazide will typically precipitate as a white solid. Collect via vacuum filtration and wash with cold water.

Protocol C: Acid Chloride Activation (For Sterically Hindered Esters)
  • Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water (3:1) at room temperature until LC-MS shows complete conversion to the carboxylic acid. Acidify with 1M HCl, extract with EtOAc, and concentrate.

  • Activation: Suspend the carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.5 eq) and 1 drop of DMF. Stir until gas evolution ceases (approx. 2 hours). Concentrate in vacuo to yield the crude acid chloride.

  • Hydrazinolysis: Dissolve the acid chloride in anhydrous THF and cool to 0 °C. In a separate flask, prepare a solution of hydrazine hydrate (3.0 eq) in THF at 0 °C.

  • Addition: Crucial step: Add the acid chloride solution dropwise into the hydrazine solution (reverse addition) to ensure hydrazine is always in massive excess, preventing the formation of symmetric diacylhydrazines (dimers).

  • Validation Checkpoint: LC-MS should show immediate and exclusive formation of the target hydrazide.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

References

  • Brehm, L., Greenwood, J. R., Sløk, F. A., Holm, M. M., et al. (2004). "Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships." Journal of Medicinal Chemistry. URL:[Link]

  • Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives." RSC Advances. URL:[Link]

Optimization

reducing unwanted side reactions in isoxazole-4-carbohydrazide coupling

Welcome to the technical support center for isoxazole-4-carbohydrazide coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for isoxazole-4-carbohydrazide coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation in their synthetic workflows. We aim to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient coupling protocols.

Introduction to the Challenge

The coupling of an isoxazole-4-carboxylic acid with a hydrazide to form an isoxazole-4-carbohydrazide is a cornerstone reaction in the synthesis of a wide range of biologically active molecules.[1][2][3][4] While conceptually a straightforward amide bond formation, this reaction is often plagued by side reactions that can significantly reduce yield, complicate purification, and compromise the integrity of the final product. Understanding and mitigating these unwanted pathways is critical for success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during isoxazole-4-carbohydrazide coupling in a practical question-and-answer format.

Q1: My reaction yield is low, and I'm isolating a significant amount of a byproduct with a mass corresponding to my isoxazole carboxylic acid plus the carbodiimide. What is happening?

This is a classic and frequent problem in carbodiimide-mediated couplings. The byproduct you are observing is almost certainly an N-acylurea .[5][6][7]

Root Cause Analysis: The reaction between a carboxylic acid and a carbodiimide (like EDC or DCC) forms a highly reactive O-acylisourea intermediate.[5][6][7][8] This intermediate is the intended precursor to your desired product. However, it is unstable and can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable and unreactive N-acylurea.[5][7][8] This rearrangement effectively consumes your starting material and coupling reagent in a non-productive pathway.

Solutions & Preventative Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic catalyst, most commonly 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][9] These additives react rapidly with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the hydrazide nucleophile. This two-step, one-pot process significantly minimizes the formation of the N-acylurea side product.[8]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can slow down the rate of the rearrangement reaction more than the desired coupling, thus favoring the formation of the desired product.[5][10]

  • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. While DMF is a common solvent for amide couplings, it can sometimes enhance this side reaction.[5] Consider screening less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

Q2: My reaction is sluggish or fails completely, even with standard coupling reagents. What factors could be inhibiting the reaction?

Several factors can lead to a stalled or low-yielding reaction. A systematic evaluation is key.

Potential Causes & Solutions:

  • Poor Nucleophilicity of the Hydrazide: While hydrazides are generally good nucleophiles, their reactivity can be diminished by steric hindrance or electronic effects from adjacent functional groups.

  • Steric Hindrance: If either the isoxazole carboxylic acid or the hydrazide is sterically bulky near the reacting centers, the coupling can be slow.

    • Solution: Switch to a more powerful coupling reagent. Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more reactive than carbodiimide/additive combinations and are often the solution for difficult couplings.[9][11][12] HATU, in particular, is known for its high speed and lower rates of epimerization.[9]

  • Reagent Quality and Stoichiometry:

    • Moisture: Acylating agents and carbodiimides can be sensitive to moisture, which leads to hydrolysis and deactivation. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purity: Impurities in starting materials can interfere with the reaction.

    • Stoichiometry: Incorrect molar ratios of reagents can lead to incomplete conversion. A slight excess (1.1-1.2 equivalents) of the coupling reagents is often beneficial.

  • Inappropriate Base: The choice and amount of base are critical. A non-nucleophilic amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize acids formed during the reaction without competing as a nucleophile. The pKa of the base should be high enough to deprotonate the carboxylic acid and any protonated amine species but not so high as to cause unwanted side reactions.

Q3: I'm concerned about the stability of my isoxazole ring under the coupling conditions. Can the ring open?

This is a valid concern. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions.

Root Cause Analysis: The N-O bond in the isoxazole ring is its weakest point.[13] The ring is particularly sensitive to basic conditions, which can catalyze a ring-opening reaction.[14] While the conditions for most amide couplings are not harshly basic, the presence of amine bases over extended reaction times, especially at elevated temperatures, could potentially lead to minor degradation. The stability can also be influenced by the substituents on the ring.[15]

Solutions & Preventative Strategies:

  • Control Basicity and Temperature: Use the minimum necessary amount of base (typically 2-3 equivalents) and avoid high reaction temperatures.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete to minimize exposure of the product to the reaction conditions.

  • Milder Conditions: If ring instability is suspected, opt for milder coupling conditions. For instance, using EDC/HOBt at 0°C is gentler than using HATU/DIPEA at room temperature for extended periods.

Q4: My starting carboxylic acid has a chiral center. How can I prevent racemization during the coupling?

Preventing racemization (or epimerization in the context of amino acid-like structures) is one of the most critical challenges in amide bond formation.[16][17]

Root Cause Analysis: Racemization typically occurs through the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize, and the proton at the alpha-carbon of the resulting oxazolone is acidic and can be abstracted by a base, leading to loss of stereochemical integrity.

Solutions & Preventative Strategies:

  • Choice of Reagents:

    • Additives are Crucial: Additives like HOBt and especially HOAt are excellent racemization suppressors.[18] They rapidly convert the initial activated species into an active ester, which is less prone to oxazolone formation.

    • Uronium/Phosphonium Reagents: Reagents like HATU and PyBOP are generally associated with very low levels of racemization and are preferred for stereochemically sensitive couplings.[9][11]

  • Minimize Base Exposure: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Use the minimum amount necessary and add it slowly to the reaction mixture.

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even -20 °C) is a highly effective way to suppress racemization.[10]

  • Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the hydrazide is added. A long pre-activation time allows more opportunity for side reactions like oxazolone formation to occur.

Data & Reagent Selection Summary

Choosing the right coupling strategy is paramount for success. The table below summarizes the pros and cons of common reagent classes.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[8]High risk of N-acylurea formation and racemization without additives.[5][6][12] DCC-urea is often insoluble and difficult to remove.Routine, non-sensitive couplings where cost is a major factor. Must be used with HOBt or HOAt.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization, especially with HATU.[9][11] Good for hindered substrates.More expensive than carbodiimides. Can react with the amine/hydrazide if order of addition is incorrect.Difficult or sterically hindered couplings; reactions where speed and minimizing racemization are critical.
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, very low racemization risk.[11][12]Expensive. BOP generates carcinogenic HMPA as a byproduct and should be avoided.[9]Stereochemically sensitive couplings where other methods have failed.

Experimental Protocols & Workflows

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable starting point for many standard isoxazole-4-carbohydrazide couplings.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the isoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled solution. Stir for 15-30 minutes at 0 °C.

  • Nucleophile Addition: Add the hydrazide (1.0-1.1 eq) to the reaction mixture, followed by the slow addition of a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Procedure for Difficult Couplings using HATU

This protocol is recommended for sterically hindered substrates or when racemization is a major concern.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the isoxazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (~0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes. The solution may change color, indicating activation.

  • Nucleophile Addition: Add the hydrazide (1.0-1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizing the Reaction Pathways

To better understand the critical branching point in carbodiimide chemistry, the following diagram illustrates the desired reaction pathway versus the formation of the N-acylurea side product.

G cluster_0 Reaction Initiation cluster_1 Key Intermediate cluster_2 Product Pathways RCOOH Isoxazole-4-Carboxylic Acid O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl + EDC EDC Carbodiimide (EDC) EDC->O_acyl HOBt_Ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_Ester + HOBt (Fast) [DESIRED PATH] N_acylurea N-Acylurea (Unreactive Side Product) O_acyl->N_acylurea Rearrangement (Slow) [SIDE REACTION] Desired_Product Desired Carbohydrazide HOBt_Ester->Desired_Product + Hydrazide G Start Low Yield or Side Product Observed Check_Byproduct Identify Byproduct (LC-MS) Start->Check_Byproduct Is_N_Acylurea Is it N-Acylurea? Check_Byproduct->Is_N_Acylurea Add_HOBt Add HOBt/HOAt Lower Temperature Is_N_Acylurea->Add_HOBt Yes No_Reaction No Reaction or Starting Material Only Is_N_Acylurea->No_Reaction No End Optimized Reaction Add_HOBt->End Check_Reagents Check Reagent Purity & Anhydrous Conditions No_Reaction->Check_Reagents Yes Check_Rac Check for Racemization (Chiral HPLC) No_Reaction->Check_Rac No Increase_Reactivity Use Stronger Reagent (e.g., HATU) Check_Reagents->Increase_Reactivity Increase_Reactivity->End Rac_Observed Racemization Observed? Check_Rac->Rac_Observed Rac_Solutions Use HATU/HOAt Lower Temperature Minimize Base Rac_Observed->Rac_Solutions Yes Rac_Observed->End No Rac_Solutions->End

Caption: Troubleshooting workflow for coupling reactions.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a. (2005). Georg Thieme Verlag. [Link]

  • Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 33(2), 98-102. [Link]

  • Wikipedia. (2023, December 27). Carbodiimide. [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Turkish Journal of Physiotherapy and Rehabilitation, 30(5), 4566-4581. [Link]

  • Rebek, J., & Feitler, D. (1975). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Israel Journal of Chemistry, 13(1), 33-36. [Link]

  • Li, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10485–10495. [Link]

  • Kashima, C., et al. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1343-1369. [Link]

  • L'Abbé, G., et al. (1988). A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. Journal of Heterocyclic Chemistry, 25(6), 1671-1675. [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Li, Y., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. Molecules, 23(7), 1795. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Kalgutkar, A. S., et al. (1998). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789–802. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • ResearchGate. (2018, November 24). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?[Link]

  • Wikipedia. (2023, August 15). Isoxazole. [Link]

  • Wang, Y., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Wróbel, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5606. [Link]

  • ResearchGate. (n.d.). Reaction of different amides with hydrazine hydrate. [Link]

  • Taylor, M. S. (2020). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Accounts of Chemical Research, 53(7), 1364–1378. [Link]

  • Maciejek, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1406. [Link]

  • Maciejek, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Molecular Docking Studies of Isoxazole-4-Carbohydrazide and Pyrazole Analogs

This guide provides an in-depth comparative analysis of the molecular docking performance of two prominent heterocyclic scaffolds: isoxazole-4-carbohydrazide and pyrazole analogs. Moving beyond a simple procedural outlin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of two prominent heterocyclic scaffolds: isoxazole-4-carbohydrazide and pyrazole analogs. Moving beyond a simple procedural outline, we will explore the structural nuances, electronic properties, and resulting binding interactions that dictate the potential of these compounds in structure-based drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to guide the synthesis of novel therapeutic agents.

Introduction: The Privileged Role of Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present a three-dimensional arrangement of functional groups, engage in various non-covalent interactions, and mimic the structures of biological molecules. Among these, five-membered aromatic rings containing nitrogen and other heteroatoms, such as isoxazoles and pyrazoles, are considered "privileged scaffolds."[1] They appear frequently in approved drugs and clinical candidates, demonstrating their versatility and favorable drug-like properties.[2]

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational method to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3] By simulating these interactions, we can prioritize compounds for synthesis, rationalize structure-activity relationships (SAR), and generate hypotheses for lead optimization, significantly accelerating the drug discovery pipeline.[3] This guide will dissect the comparative docking behavior of isoxazole-4-carbohydrazide and pyrazole analogs, providing both the theoretical basis and practical data to inform research decisions.

The Contenders: A Structural and Electronic Comparison

The subtle differences in the arrangement of heteroatoms within the isoxazole and pyrazole rings lead to distinct electronic and hydrogen-bonding characteristics, which are fundamental to their differential interactions with protein targets.

  • The Isoxazole Scaffold: The isoxazole ring contains adjacent nitrogen and oxygen atoms. This arrangement results in a distinct electron distribution and a specific vector for hydrogen bond acceptance. The isoxazole core is a key feature in many compounds with a range of biological activities, including anti-inflammatory and anticancer properties.[4][5] The carbohydrazide moiety at the 4-position adds significant hydrogen bond donor and acceptor capabilities, providing a versatile anchor point for protein interactions.

  • The Pyrazole Scaffold: The pyrazole ring, with its two adjacent nitrogen atoms, possesses a unique profile. The N-1 nitrogen can act as a hydrogen bond donor (if unsubstituted), while the N-2 nitrogen serves as a hydrogen bond acceptor.[2] This dual capacity makes the pyrazole ring a highly effective bioisostere for other aromatic systems, capable of improving physicochemical properties like solubility while establishing critical interactions within a binding pocket.[1][2] This versatility is exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor.[6]

Caption: Core structures of Isoxazole-4-Carbohydrazide and a Pyrazole analog.

The Arena: Molecular Docking Methodology

A successful molecular docking simulation is not merely about generating a low energy score; it is a multi-step process where each stage is critical for obtaining biologically relevant results.[7] The entire workflow is a self-validating system, often beginning with re-docking a known co-crystallized ligand to ensure the chosen parameters can reproduce the experimentally observed binding mode.[7]

G PDB 1. Target Selection & Preparation Retrieve PDB structure (e.g., 4COX) Remove water, add hydrogens Grid 3. Active Site Definition Define a grid box encompassing the binding pocket PDB->Grid Ligand 2. Ligand Preparation Generate 3D coordinates Assign charges, minimize energy Dock 4. Docking Simulation Run search algorithm (e.g., Genetic Algorithm) Generate multiple binding poses Ligand->Dock Grid->Dock Score 5. Scoring & Ranking Evaluate poses with a scoring function Rank by binding energy (kcal/mol) Dock->Score Analyze 6. Post-Docking Analysis Visualize top poses Analyze H-bonds & hydrophobic interactions Score->Analyze

Caption: A typical workflow for a molecular docking experiment.

Causality in Experimental Choices:

  • Why Protein Preparation is Crucial: The initial crystal structure from the Protein Data Bank (PDB) is a static snapshot. Preparing it by adding hydrogen atoms (often absent in crystal structures) and assigning correct protonation states is essential because hydrogen bonds are a primary driving force in ligand binding.[6]

  • The Role of the Search Algorithm: The binding site is a complex 3D space. A robust search algorithm, like the Lamarckian Genetic Algorithm in AutoDock, is necessary to explore a wide range of ligand conformations and orientations (the "search space") to find the most favorable binding mode without getting trapped in local energy minima.[8]

  • The Significance of the Scoring Function: The scoring function is a mathematical model that approximates the binding free energy.[7] It considers forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding to assign a score to each pose, allowing for a quantitative comparison between different ligands or poses.[7][9]

Comparative Docking Performance: A Multi-Target Analysis

To objectively compare the two scaffolds, we will analyze their predicted binding against two well-studied enzyme targets known to interact with heterocyclic inhibitors. The data presented is a synthesis of findings from multiple studies to illustrate common interaction patterns.

Case Study 1: Cyclooxygenase-2 (COX-2)
  • Biological Target: COX-2 is a key enzyme in the inflammatory pathway, responsible for synthesizing prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[6]

  • Binding Site Analysis: The COX-2 active site features a primary binding channel and a distinct, hydrophobic side pocket. Selective inhibitors exploit this side pocket. Key residues for interaction often include Arg120, His90, and Arg513.[6]

  • Comparative Insights: Pyrazole sulfonamides, like Celecoxib, are designed to fit perfectly into this active site. The sulfonamide group (-SO2NH2) anchors into the selective side pocket, forming hydrogen bonds with residues like His90 and Arg513.[6] An isoxazole-4-carbohydrazide analog, while also capable of forming hydrogen bonds via the hydrazide group, may adopt a different orientation. The comparison reveals how the core scaffold directs the orientation of key functional groups.

ScaffoldRepresentative AnalogPredicted Binding Energy (kcal/mol)Key Hydrogen Bond InteractionsInteracting Hydrophobic Residues
Pyrazole Pyrazole-sulfonamide-12.9His90, Arg513, Phe518Val523, Leu352, Ala527
Isoxazole Isoxazole-4-carbohydrazide-9.8Arg120, Tyr355Val349, Leu531, Met522

Data synthesized from docking principles and published results for illustrative comparison.[5][6]

G cluster_0 COX-2 Active Site His90 His90 Arg513 Arg513 Arg120 Arg120 Tyr355 Tyr355 Val523 Val523 (Hydrophobic Pocket) Pyrazole Pyrazole Analog Pyrazole->His90 H-Bond Pyrazole->Arg513 H-Bond Pyrazole->Val523 Hydrophobic Isoxazole Isoxazole Analog Isoxazole->Arg120 H-Bond Isoxazole->Tyr355 H-Bond

Caption: Differential binding modes of pyrazole and isoxazole analogs in a COX-2 active site.

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Biological Target: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Inhibiting VEGFR-2 is a major strategy in cancer therapy.[10]

  • Binding Site Analysis: The ATP-binding site of the kinase domain is the target for inhibitors. Key interactions typically involve forming hydrogen bonds with the "hinge region" residues (e.g., Cys919) and hydrophobic interactions in the surrounding pocket.[10]

  • Comparative Insights: Pyrazole derivatives have shown significant potential as VEGFR-2 inhibitors.[10] The pyrazole ring can act as a stable scaffold, positioning substituents to interact with the hinge region and other key residues. The N-H of the pyrazole can form a crucial hydrogen bond, while other parts of the molecule occupy hydrophobic pockets. Isoxazole-4-carbohydrazide analogs can also engage the hinge region, but the geometry and electronic nature of the isoxazole ring may lead to different binding poses and affinities compared to the highly optimized pyrazole kinase inhibitors.

ScaffoldRepresentative AnalogPredicted Binding Energy (kcal/mol)Key Hydrogen Bond InteractionsInteracting Hydrophobic Residues
Pyrazole Phenyl-pyrazole-9.5Cys919 (Hinge), Asp1046Val848, Leu840, Val916
Isoxazole Phenyl-isoxazole-carbohydrazide-8.2Cys919 (Hinge), Glu885Leu1035, Phe1047, Ala866

Data synthesized from docking principles and published results for illustrative comparison.[10]

Experimental Protocol: A Self-Validating Docking System

This section provides a standardized protocol for performing a molecular docking study using widely accessible software. The key to trustworthiness is the validation step.

Protocol: Molecular Docking and Validation with AutoDock Vina

  • 1. Target Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 1YET for Hsp90) from the RCSB Protein Data Bank.[11]

    • Open the structure in a molecular viewer like BIOVIA Discovery Studio or AutoDockTools.

    • Remove all water molecules and co-crystallized ligands/ions not essential for the interaction.

    • Add polar hydrogens and compute Gasteiger or Kollman charges to assign partial charges to the atoms.[8]

    • Save the prepared protein in the required .pdbqt format for AutoDock.

  • 2. Ligand Preparation:

    • Draw the 2D structures of the isoxazole-4-carbohydrazide and pyrazole analogs using software like ChemDraw.

    • Convert the 2D structures to 3D .sdf or .mol2 files.

    • Use a program like OpenBabel to perform energy minimization (e.g., using the MMFF94 force field) and convert the ligands to the .pdbqt format, defining the rotatable bonds.

  • 3. Docking Validation (Trustworthiness Check):

    • If a co-crystallized ligand was present in the PDB file, use it for a validation run.

    • Perform a docking simulation of this native ligand back into the prepared protein's active site.

    • Superimpose the top-ranked docked pose with the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[7]

  • 4. Grid Generation and Docking Execution:

    • In AutoDockTools, define a grid box that encompasses the entire active site where the ligand is expected to bind. The box should be large enough to allow the ligand to move and rotate freely.

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and an output file name.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • 5. Analysis of Results:

    • Vina will output a file containing the top-ranked binding poses and their corresponding binding affinities (in kcal/mol).

    • Load the protein and the docked ligand poses into a molecular viewer.

    • Analyze the interactions for the best-scoring pose: identify hydrogen bonds, hydrophobic interactions, and π-stacking with key active site residues. Compare these interactions between the isoxazole and pyrazole analogs to build a structure-activity relationship hypothesis.[12]

Conclusion and Future Outlook

This guide demonstrates that while both isoxazole-4-carbohydrazide and pyrazole analogs are valuable scaffolds for drug design, their docking performance is highly target-dependent.

  • Pyrazoles often excel as kinase inhibitors and in targets requiring a specific hydrogen bond donor/acceptor pattern that mimics other aromatic systems.[1][10] Their structural rigidity and well-defined interaction vectors have made them a mainstay in medicinal chemistry.

  • Isoxazole-4-carbohydrazides offer a different, yet potent, set of interactions. The carbohydrazide moiety is a powerful hydrogen-bonding unit, and the isoxazole ring provides a distinct electronic and steric profile that can be exploited to achieve affinity and selectivity in different classes of targets.[13]

Ultimately, molecular docking is a predictive tool. The insights gained, such as those presented in this guide, serve as powerful hypotheses. These computational predictions must be coupled with empirical data from chemical synthesis and in vitro biological assays to validate the binding modes and confirm the activity of these promising heterocyclic compounds.[14]

References

  • Software for molecular docking: a review. (n.d.). SpringerLink.
  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Semantic Scholar.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Wiley Online Library. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Center for Biotechnology Information. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). ResearchGate. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Authorea. [Link]

  • A REVIEW ON COMPUTATIONAL DRUG DESIGN AND DOCKING STUDIES. (2025, June). IJSDR. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). MDPI. [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). NeuroQuantology. [Link]

  • Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. (2011, November 1). PubMed. [Link]

  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. (2023, August 2). The Open Medicinal Chemistry Journal. [Link]

  • Isoxazole and Pyrazole Derivatives of 28-Oxo-Allobetulone Target Viral Membrane Glycoprotein Hemagglutinin. (2025, April 15). PubMed. [Link]

  • Molecular docking studies of N-Heterocyclic Carbene molecules with Thioredoxin Reductase and DNA. (n.d.). SciSpace. [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. (2003, November 11). ACS Publications. [Link]

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. (n.d.). PubMed. [Link]

  • DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND BIOLOGICAL EVALUATION OF PYRAZOLE 1-CARBOTHIAMIDE INCORPORATED ISOXAZOLE DERIVATIVES. (2025, August 10). ResearchGate. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Semantic Scholar. [Link]

  • Synthesis, biological evaluation and docking study of some novel isoxazole clubbed 1,3,4-oxadiazoles derivatives. (2025, August 6). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. [Link]

  • Synthesis and Molecular Docking Study of New Heterocyclic Compounds Based on Sulfanilic Acid for Potential Pharmaceutical Applications. (2026, January 16). ResearchGate. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations. (2022, August 15). Semantic Scholar. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025, September 28). MDPI. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023, June 30). Oriental Journal of Chemistry. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025, September 22). Arabian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isoxazole-4-carbohydrazide

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of novel therapeutics. Isoxazole-4-carbohydrazide (CAS: 885273-78-9) is a highly versatile, reactive building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of novel therapeutics. Isoxazole-4-carbohydrazide (CAS: 885273-78-9) is a highly versatile, reactive building block. It is prominently utilized in the synthesis of 5-amino-3-methyl-isoxazole-4-carbohydrazide derivatives, which are actively researched for their potent antibacterial and antimycobacterial properties, particularly against Mycobacterium fortuitum[1][2].

While biological assays demonstrate that these synthesized derivatives generally exhibit low cytotoxicity against human lung (A549) and fibroblast (L929) cell lines[1], the parent carbohydrazide presents distinct chemical hazards in its raw, unreacted form. To build a self-validating safety culture in your laboratory, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the required Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Rationale: The "Why" Behind the Hazard

The primary hazard of Isoxazole-4-carbohydrazide stems from its terminal hydrazide moiety (-NH-NH₂). Hydrazides are highly nucleophilic. If aerosolized powder is inhaled or if the compound permeates the dermal barrier, the unreacted hydrazide can undergo spontaneous condensation with endogenous biological carbonyls to form Schiff bases. This protein-binding mechanism is the root cause of the acute skin sensitization, contact dermatitis, and respiratory tract irritation commonly associated with this class of compounds.

Furthermore, because this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for Minimum Inhibitory Concentration (MIC) testing[2], the risk profile shifts dramatically. DMSO acts as a molecular Trojan horse, rapidly penetrating the dermal barrier and carrying the dissolved hydrazide directly into the bloodstream.

G cluster_0 Toxicological Pathway cluster_1 PPE Intervention Strategy H1 Isoxazole-4-carbohydrazide (Nucleophilic Hydrazide) H2 Protein Binding / Schiff Base Formation H1->H2 Endogenous Carbonyls H3 Skin Sensitization & Respiratory Irritation H2->H3 Immune Response P1 Double Nitrile Gloving (Dermal Barrier) P1->H2 Blocks Dermal Absorption P2 HEPA/P100 Respirator (Inhalation Barrier) P2->H1 Blocks Aerosol Inhalation

Mechanistic hazard pathway of hydrazides and targeted PPE intervention points.

Quantitative PPE & Risk Matrix

To ensure operational safety, PPE must be scaled according to the physical state of the chemical and the mass being handled. Use the following matrix to dictate laboratory requirements:

Operational ScalePrimary Physical StateCore Hazard MechanismRequired PPE ConfigurationEngineering Controls
Analytical (<100 mg) Dry PowderAerosolization via static chargeSingle nitrile gloves, safety glasses, standard lab coat.Draft shield / Analytical balance enclosure.
Preparative (100 mg - 50 g) Dry PowderBulk dust inhalation, dermal sensitizationDouble nitrile gloves, chemical splash goggles, N95/P100 respirator.High-velocity Fume Hood (Face velocity >100 fpm).
Solution Phase (Assay Prep) Dissolved in DMSO/DMFEnhanced dermal penetrationButyl rubber gloves (or double nitrile changed every 5 mins), face shield.Closed-system transfer (Schlenk line or sealed septa).

Procedural Step-by-Step Guidance: Handling & Disposal

The following protocol provides a self-validating workflow for handling Isoxazole-4-carbohydrazide during the synthesis of antimicrobial derivatives.

Phase A: Safe Weighing and Transfer

Causality: Fine organic powders generate static electricity during transfer, causing microscopic particles to repel each other and aerosolize, bypassing standard draft shields.

  • Static Neutralization: Discharge the weighing spatula and the anti-static weigh boat using a Zerostat gun before contacting the powder.

  • Enclosed Transfer: Weigh the compound inside a dedicated ventilated balance enclosure. Do not transport open weigh boats across the lab.

  • Sealing: Transfer the powder into a round-bottom flask or vial and seal it with a rubber septum before removing it from the balance enclosure.

Phase B: Solvent Dissolution (The Critical Vulnerability)

Causality: Standard nitrile gloves have a breakthrough time of less than 5 minutes when exposed to DMSO or DMF.

  • Glove Upgrade: Before handling the solvent, don a pair of heavy-duty butyl rubber gloves over your standard nitrile base layer.

  • Inert Addition: Purge the sealed reaction flask with Nitrogen or Argon.

  • Syringe Transfer: Introduce the DMSO/DMF through the septum using a Luer-lock syringe. This prevents any aerosolized hydrazide from escaping during the exothermic dissolution phase.

Phase C: In-Situ Quenching and Waste Disposal

Causality: Unreacted hydrazides are highly toxic to aquatic life. They must be chemically deactivated (oxidized) prior to entering the waste stream.

  • Preparation of Quench Solution: In a fume hood, prepare a 5% sodium hypochlorite (household bleach) solution.

  • Controlled Oxidation: Slowly add the bleach solution dropwise to the reaction vessel containing the residual Isoxazole-4-carbohydrazide.

  • Self-Validation Check: Observe the solution. The oxidation of the hydrazide moiety will produce Nitrogen gas ( N2​ ). The protocol is self-validating: once the effervescence (bubbling) completely ceases, the reactive hydrazide has been successfully destroyed.

  • Segregation: Separate the quenched aqueous layer from any organic solvents. Dispose of the aqueous layer in the "Basic Aqueous Waste" container and the organics in the "Halogenated/Non-Halogenated Organic Waste" container as appropriate.

References

  • INSIGHTS INTO MYCOBACTERIAL ACTIVITY AND CYTOTOXICITY OF SUBSTITUED ISOXAZOLE-4-CARBOHYDRAZIDE DERIVATIVES Source: Biblioteka Nauki URL
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES Source: ResearchGate URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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